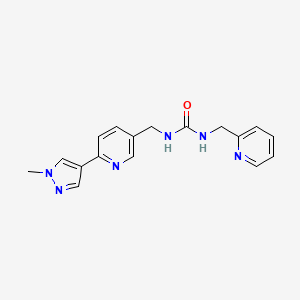

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-3-(pyridin-2-ylmethyl)urea is a chemical compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has shown potential in the treatment of various diseases.

Wissenschaftliche Forschungsanwendungen

Substituent Effects on Pyrid-2-yl Ureas

Research on pyrid-2-yl ureas, closely related to the compound , indicates that the presence of certain substituents can significantly influence their conformational preferences and binding interactions. For instance, studies have shown that electron-withdrawing substituents can enhance the binding affinity of these compounds towards cytosine, suggesting potential applications in molecular recognition and supramolecular chemistry (Chia-Hui Chien et al., 2004).

Antimicrobial Activity of Pyrimidine Derivatives

Pyrimidine derivatives, which include structural motifs similar to the compound of interest, have been synthesized and evaluated for their antimicrobial properties. These studies reveal that certain pyrimidine-based compounds exhibit significant antibacterial and antifungal activities, highlighting their potential as templates for the development of new antimicrobial agents (Chetan C. Rathod & M. Solanki, 2018).

Structural Analysis and Crystallography

Crystallographic studies of compounds with similar structural features offer insights into their molecular conformations and interactions. For example, the crystal structure of azimsulfuron, which shares a functional group with the target compound, provides valuable information on the arrangement of substituents and their impact on the molecule's properties, potentially informing the design of new chemical entities with desired characteristics (Youngeun Jeon et al., 2015).

Gelation and Supramolecular Assembly

Research into low molecular weight hydrogelators, including pyrazolyl and pyridyl ureas, demonstrates their ability to form hydrogels under specific conditions. These findings underscore the potential of such compounds in materials science, particularly for applications requiring tunable rheological and morphological properties (G. Lloyd & J. Steed, 2011).

Receptor Design for Urea Recognition

The design of receptors for urea recognition using bis(benzimidazolyl)pyridine illustrates the utility of pyridyl-based compounds in creating highly selective and stable supramolecular complexes. This research direction has implications for the development of sensors and recognition elements in analytical chemistry (B. Chetia & P. Iyer, 2006).

Wirkmechanismus

Target of Action

Similar compounds have shown significant activity on kinases , which are proteins that modify other proteins by chemically adding phosphate groups to them (phosphorylation). Phosphorylation can activate or deactivate many protein targets, thereby altering cellular functions.

Mode of Action

It’s worth noting that similar compounds have been found to inhibit kinases . Kinase inhibitors work by blocking the action of kinases, thereby preventing the phosphorylation process. This can lead to the alteration of a variety of cellular processes, including cell division and metabolism.

Pharmacokinetics

Similar compounds are generally well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, and further studies would be needed to determine these properties for this specific compound.

Eigenschaften

IUPAC Name |

1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]-3-(pyridin-2-ylmethyl)urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N6O/c1-23-12-14(10-22-23)16-6-5-13(8-19-16)9-20-17(24)21-11-15-4-2-3-7-18-15/h2-8,10,12H,9,11H2,1H3,(H2,20,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTIIHNJQLAFCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=C(C=C2)CNC(=O)NCC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Furan-2-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2776632.png)

![4-allyl-2-(2-amino-2-oxoethyl)-N-isobutyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2776635.png)

![N-(2-(1H-indol-1-yl)ethyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2776640.png)

![3-(3,4-dimethoxyphenyl)-1-(3,4-dimethylphenyl)-8-methoxy-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2776643.png)

![(Z)-methyl 2-(6-methyl-2-((4-nitrobenzoyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2776645.png)